molecular formula C26H21ClN4O2 B12040310 5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide

5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B12040310
M. Wt: 456.9 g/mol
InChI Key: DTJWMUFIKSOXKJ-SUPJHKBISA-N
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Description

This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazide group, and a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-CL-BENZYL)OXY)PH)N’-(3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the benzyl ether group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazide group: The final step involves the reaction of the benzyl ether intermediate with a suitable hydrazide reagent under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-((2-CL-BENZYL)OXY)PH)N’-(3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-((2-CL-BENZYL)OXY)PH)N’-(3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)-N’-(2-CL-3-PH-2-PROPENYLIDENE)ACETOHYDRAZIDE
  • N-(4-(2-METHOXY-PH)-1-PIPERAZINYL)-N-(3-(2-METHOXYPHENYL)-2-PROPENYLIDENE)AMINE

Uniqueness

3-(3-((2-CL-BENZYL)OXY)PH)N’-(3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its combination of a pyrazole ring, a hydrazide group, and a benzyl ether moiety

Properties

Molecular Formula

C26H21ClN4O2

Molecular Weight

456.9 g/mol

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H21ClN4O2/c27-23-14-5-4-11-21(23)18-33-22-13-6-12-20(16-22)24-17-25(30-29-24)26(32)31-28-15-7-10-19-8-2-1-3-9-19/h1-17H,18H2,(H,29,30)(H,31,32)/b10-7+,28-15+

InChI Key

DTJWMUFIKSOXKJ-SUPJHKBISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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